molecular formula C7H6ClNaO3S B7821287 sodium;3-chloro-4-methylbenzenesulfonate

sodium;3-chloro-4-methylbenzenesulfonate

Cat. No.: B7821287
M. Wt: 228.63 g/mol
InChI Key: FQFDFCOTXFCZMB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of sulfuric acid as the sulfonating agent at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of sodium 3-chloro-4-methylbenzenesulfonate involves large-scale sulfonation reactors where 3-chloro-4-methylbenzene is treated with sulfur trioxide or oleum. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the sodium salt.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-chloro-4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative of the original compound.

Mechanism of Action

The mechanism by which sodium 3-chloro-4-methylbenzenesulfonate exerts its effects involves its high reactivity towards nucleophiles. The sulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-methylbenzenesulfonate: Similar structure but lacks the chlorine substituent.

    Sodium 3-chlorobenzenesulfonate: Similar structure but lacks the methyl group.

    Sodium benzenesulfonate: Lacks both the chlorine and methyl substituents.

Uniqueness

Sodium 3-chloro-4-methylbenzenesulfonate is unique due to the presence of both chlorine and methyl groups on the benzene ring. This combination of substituents enhances its reactivity and makes it a versatile reagent in organic synthesis.

Properties

IUPAC Name

sodium;3-chloro-4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S.Na/c1-5-2-3-6(4-7(5)8)12(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFDFCOTXFCZMB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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